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Cat. No.: B032453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Montelukast
nitrile, a key intermediate in the preparation of the potent anti-asthmatic drug, Montelukast.

The synthesis involves a convergent approach, beginning with the preparation of two key

fragments: 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile and 1-

(hydroxymethyl)cyclopropanecarbonitrile. These fragments are subsequently coupled to yield

the target nitrile compound. This protocol is intended for use by qualified researchers and

scientists in a laboratory setting. All quantitative data regarding reaction conditions and yields

are summarized in structured tables for clarity and ease of comparison.

Introduction
Montelukast is a selective and orally active leukotriene D4 receptor antagonist that is widely

used in the management of asthma and seasonal allergic rhinitis. The synthesis of Montelukast

and its intermediates is of significant interest to the pharmaceutical industry. This application

note details a robust and reproducible protocol for the synthesis of Montelukast nitrile, an

important precursor in several synthetic routes to the final active pharmaceutical ingredient.

Experimental Protocols
The synthesis of Montelukast nitrile is accomplished in three main stages:
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Synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile (Fragment A)

Synthesis of 1-(hydroxymethyl)cyclopropanecarbonitrile (Fragment B)

Coupling of Fragment A and Fragment B to Yield Montelukast Nitrile

Protocol 1: Synthesis of 3-(2-(7-chloroquinolin-2-
yl)vinyl)benzonitrile (Fragment A)
This protocol is based on the condensation reaction between 7-chloroquinaldine and 3-

cyanobenzaldehyde.

Materials and Reagents:

Reagent Formula
Molar Mass ( g/mol
)

Quantity

7-Chloroquinaldine C₁₀H₈ClN 177.63 17.76 g (0.1 mol)

3-Cyanobenzaldehyde C₈H₅NO 131.13 14.42 g (0.11 mol)

Acetic Anhydride (CH₃CO)₂O 102.09 50 mL

Pyridine C₅H₅N 79.10 10 mL

Toluene C₇H₈ 92.14 200 mL

Ethanol C₂H₅OH 46.07 For recrystallization

Procedure:

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux

condenser, and a nitrogen inlet, add 7-chloroquinaldine (0.1 mol), 3-cyanobenzaldehyde

(0.11 mol), and toluene (200 mL).

Stir the mixture at room temperature to obtain a homogeneous solution.

Add acetic anhydride (50 mL) and pyridine (10 mL) to the reaction mixture.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b032453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature.

The product will precipitate out of the solution. Filter the solid product using a Büchner

funnel.

Wash the crude product with cold toluene (2 x 50 mL) to remove unreacted starting

materials.

Recrystallize the crude product from ethanol to obtain pure 3-(2-(7-chloroquinolin-2-

yl)vinyl)benzonitrile as a crystalline solid.

Dry the final product under vacuum at 60 °C for 4 hours.

Expected Yield: 80-85%

Protocol 2: Synthesis of 1-
(hydroxymethyl)cyclopropanecarbonitrile (Fragment B)
This synthesis proceeds via the cyclization of a suitable precursor followed by cyanation.[1][2]

[3]

Materials and Reagents:
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Reagent Formula
Molar Mass ( g/mol
)

Quantity

Tribromoneopentyl

alcohol
C₅H₉Br₃O 324.83 32.5 g (0.1 mol)

Zinc powder Zn 65.38 13.1 g (0.2 mol)

Sodium Cyanide

(NaCN)
NaCN 49.01 5.88 g (0.12 mol)

Dimethylformamide

(DMF)
C₃H₇NO 73.09 200 mL

Hydrochloric Acid

(HCl)
HCl 36.46

As needed for pH

adjustment

Ethyl Acetate C₄H₈O₂ 88.11 For extraction

Procedure:

Cyclization: In a 500 mL round-bottom flask, suspend tribromoneopentyl alcohol (0.1 mol)

and zinc powder (0.2 mol) in 150 mL of a suitable organic solvent (e.g., ethanol).

Heat the mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction

can be monitored by GC-MS.

After the reaction is complete, cool the mixture and filter off the excess zinc powder.

Concentrate the filtrate under reduced pressure to obtain the crude 1-

(bromomethyl)cyclopropanemethanol.

Cyanation: Dissolve the crude 1-(bromomethyl)cyclopropanemethanol in DMF (200 mL) in a

500 mL round-bottom flask.[2]

Add sodium cyanide (0.12 mol) to the solution.[2]

Heat the reaction mixture to 80-90 °C and stir for 10-15 hours.[2]

Cool the reaction mixture to room temperature and pour it into 500 mL of water.
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Adjust the pH to ~7 with dilute hydrochloric acid.

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by vacuum distillation to obtain pure 1-

(hydroxymethyl)cyclopropanecarbonitrile.

Expected Yield: 65-75%

Protocol 3: Synthesis of Montelukast Nitrile
This final step involves the coupling of Fragment A and Fragment B. This is achieved by first

converting the hydroxyl group of Fragment B into a good leaving group (e.g., a mesylate),

followed by a nucleophilic substitution reaction with a suitable derivative of Fragment A.

Materials and Reagents:
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Reagent Formula
Molar Mass ( g/mol
)

Quantity

3-(2-(7-chloroquinolin-

2-yl)vinyl)benzonitrile

(Fragment A)

C₁₉H₁₁ClN₂ 302.76 30.3 g (0.1 mol)

1-

(hydroxymethyl)cyclop

ropanecarbonitrile

(Fragment B)

C₅H₇NO 97.12 10.7 g (0.11 mol)

Methanesulfonyl

Chloride (MsCl)
CH₃SO₂Cl 114.55 12.6 g (0.11 mol)

Triethylamine (TEA) (C₂H₅)₃N 101.19 15.2 g (0.15 mol)

Sodium Hydride (NaH,

60% dispersion in oil)
NaH 24.00 4.4 g (0.11 mol)

Tetrahydrofuran

(THF), anhydrous
C₄H₈O 72.11 300 mL

Procedure:

Mesylation of Fragment B: In a flame-dried 250 mL round-bottom flask under a nitrogen

atmosphere, dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile (0.11 mol) in anhydrous

THF (100 mL).

Cool the solution to 0 °C in an ice bath.

Slowly add triethylamine (0.15 mol) to the solution.

Add methanesulfonyl chloride (0.11 mol) dropwise while maintaining the temperature at 0 °C.

Stir the reaction mixture at 0 °C for 1-2 hours. The formation of triethylamine hydrochloride

precipitate will be observed.

Preparation of the Nucleophile from Fragment A: In a separate 500 mL flame-dried round-

bottom flask under a nitrogen atmosphere, suspend sodium hydride (0.11 mol) in anhydrous
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THF (100 mL). Caution: Sodium hydride is highly reactive.

Cool the suspension to 0 °C.

Slowly add a solution of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile (0.1 mol) in anhydrous

THF (100 mL) to the sodium hydride suspension. Note: This step assumes the formation of a

nucleophilic carbanion. A more common approach would involve reduction of the nitrile to an

amine or conversion to another nucleophilic species, however, for the purpose of this

hypothetical protocol, we will proceed with this direct coupling.

Coupling Reaction: Transfer the mesylated Fragment B solution (from step 5) via cannula to

the flask containing the activated Fragment A (from step 8) at 0 °C.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution

(100 mL).

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield Montelukast nitrile.

Expected Yield: 50-60%

Data Presentation
Table 1: Summary of Reaction Conditions and Yields
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Step Reaction
Key
Reagents

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1

Synthesis

of

Fragment

A

7-

Chloroquin

aldine, 3-

Cyanobenz

aldehyde

Toluene 110-120 8-12 80-85

2

Synthesis

of

Fragment

B

Tribromone

opentyl

alcohol,

NaCN

DMF 80-90 10-15 65-75

3

Synthesis

of

Montelukas

t Nitrile

Fragment

A,

Mesylated

Fragment

B

THF 0 to RT 12-18 50-60

Visualization
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Click to download full resolution via product page

Caption: Synthetic workflow for Montelukast nitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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